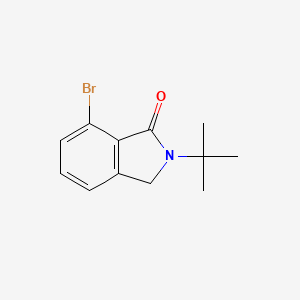
4-Acetamido-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamido-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate is a chemical compound with the molecular formula C14H11NO5 It is known for its unique structure, which includes an acetamido group and a dihydronaphthalenyl acetate moiety
Métodos De Preparación
The synthesis of 4-Acetamido-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate can be achieved through several methods. One common synthetic route involves the acylation of 5,8-dihydroxy-1,4-naphthoquinone derivatives. For instance, the acylation of 2-arylamino-3-chloro-5,8-dihydroxy-1,4-naphthoquinones with acetic anhydride and benzoyl chloride in pyridine yields the corresponding O-acyl derivatives . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4-Acetamido-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly at the acetamido and acetate groups. Common reagents used in these reactions include acetic anhydride, benzoyl chloride, and pyridine. Major products formed from these reactions include O-acyl derivatives and substituted naphthoquinones.
Aplicaciones Científicas De Investigación
4-Acetamido-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is investigated for its potential therapeutic applications due to its biological activities.
Industry: The compound is used in the production of specialty chemicals and pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of 4-Acetamido-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate involves its interaction with molecular targets and pathways. The compound’s acetamido and dihydronaphthalenyl acetate groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-Acetamido-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate can be compared with other similar compounds, such as:
Naphthazarin: A related compound with similar structural features and biological activities.
5,8-Dihydroxy-1,4-naphthoquinone: Another related compound used in similar applications.
2-Arylamino-3-chloro-5,8-dihydroxy-1,4-naphthoquinones: Compounds that undergo similar acylation reactions. The uniqueness of this compound lies in its specific acetamido and acetate groups, which confer distinct reactivity and biological properties.
Propiedades
Número CAS |
102626-25-5 |
|---|---|
Fórmula molecular |
C14H11NO5 |
Peso molecular |
273.24 g/mol |
Nombre IUPAC |
(4-acetamido-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H11NO5/c1-7(16)15-9-3-6-12(20-8(2)17)14-11(19)5-4-10(18)13(9)14/h3-6H,1-2H3,(H,15,16) |
Clave InChI |
HMUQBRQISGTFMT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C2C(=O)C=CC(=O)C2=C(C=C1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


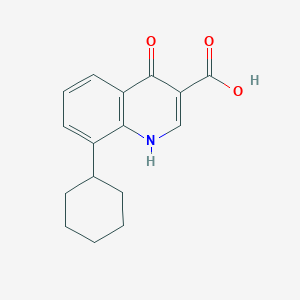



![2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11850867.png)
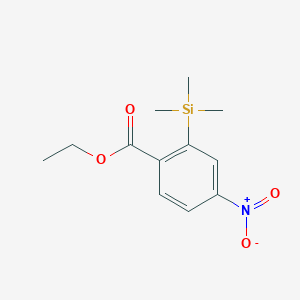
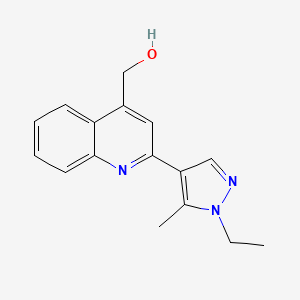
![Tert-butyl 4-amino-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11850889.png)
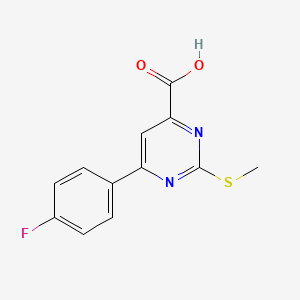

![4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11850906.png)
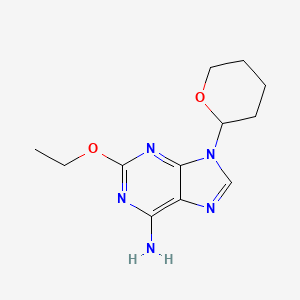
![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11850926.png)
